molecular formula C16H24N2O4 B11511575 N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide

N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide

Cat. No.: B11511575
M. Wt: 308.37 g/mol
InChI Key: OYIZHXMJXCSMMB-UHFFFAOYSA-N
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Description

4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl furan-2-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is derived from the combination of a piperidine ring with acetamido and furan-2-carboxylate groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl furan-2-carboxylate typically involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of reactions and its versatility in scientific research make it a valuable compound .

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

(4-acetamido-2,2,6,6-tetramethylpiperidin-1-yl) furan-2-carboxylate

InChI

InChI=1S/C16H24N2O4/c1-11(19)17-12-9-15(2,3)18(16(4,5)10-12)22-14(20)13-7-6-8-21-13/h6-8,12H,9-10H2,1-5H3,(H,17,19)

InChI Key

OYIZHXMJXCSMMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CO2)(C)C

Origin of Product

United States

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